Cas no 86953-81-3 (tert-butyl 2-hydroxypiperidine-1-carboxylate)

tert-butyl 2-hydroxypiperidine-1-carboxylate structure
86953-81-3 structure
Product name:tert-butyl 2-hydroxypiperidine-1-carboxylate
CAS No:86953-81-3
MF:C10H19NO3
Molecular Weight:201.262763261795
MDL:MFCD09031186
CID:708656
PubChem ID:10655694

tert-butyl 2-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylicacid, 2-hydroxy-, 1,1-dimethylethyl ester
    • tert-butyl 2-hydroxypiperidine-1-carboxylate
    • 1-t-butoxycarbonyl-2-hydroxypiperidine
    • 2-hydroxy-1-(tert-butoxycarbonyl)piperidine
    • 2-hydroxy-N-Boc-piperidine
    • N-(tert-butoxycarbonyl)-2-hydroxypiperidine
    • N-boc-2-hydroxypiperidine
    • N-Boc-piperidinol
    • N-tert-butoxycarbonyl-2-piperidinol
    • 1,1-Dimethylethyl 2-hydroxy-1-piperidinecarboxylate (ACI)
    • ZBCXTNPVDVWHNC-UHFFFAOYSA-N
    • 86953-81-3
    • AS-52737
    • AKOS015962867
    • 1-Boc-2-Hydroxypiperidine
    • SY276983
    • hydroxy-1-tert-butoxycarbonylpiperidine
    • MB06824
    • MFCD09031186
    • SCHEMBL1427524
    • CS-0048414
    • P15565
    • DTXSID90443048
    • MDL: MFCD09031186
    • インチ: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h8,12H,4-7H2,1-3H3
    • InChIKey: ZBCXTNPVDVWHNC-UHFFFAOYSA-N
    • SMILES: O=C(N1C(O)CCCC1)OC(C)(C)C

計算された属性

  • 精确分子量: 201.13600
  • 同位素质量: 201.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

  • PSA: 49.77000
  • LogP: 1.66370

tert-butyl 2-hydroxypiperidine-1-carboxylate Security Information

tert-butyl 2-hydroxypiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 2-hydroxypiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D552515-5G
TERT-BUTYL 2-HYDROXYPIPERIDINE-1-CARBOXYLATE
86953-81-3 95%
5g
$560 2024-07-21
Chemenu
CM180245-5g
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
5g
$1544 2021-08-05
eNovation Chemicals LLC
Y1190918-1g
tert-Butyl 2-Hydroxypiperidine-1-carboxylate
86953-81-3 95%
1g
$575 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119054-100mg
tert-Butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
100mg
¥196.00 2024-04-27
Ambeed
A945082-1g
tert-Butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 98%
1g
$248.0 2024-04-17
abcr
AB463569-1g
tert-Butyl 2-hydroxypiperidine-1-carboxylate; .
86953-81-3
1g
€433.50 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS8156-100mg
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
100mg
¥130.0 2024-04-16
Ambeed
A945082-100mg
tert-Butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 98%
100mg
$40.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS8156-500mg
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
500mg
¥432.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS8156-1g
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
1g
¥850.0 2024-04-16

tert-butyl 2-hydroxypiperidine-1-carboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  rt
Reference
Hydrozirconation of four-, five-, six- and seven-membered N-alkoxycarbonyl lactams to lactamols
Piperno, Anna; et al, Tetrahedron Letters, 2011, 52(51), 6880-6882

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 25 min, -78 °C
1.3 Reagents: Diisopropylethylamine ;  -78 °C → -30 °C; 30 min, -30 °C
Reference
A carbodiimide-mediated P-C bond-forming reaction: Mild amidoalkylation of P-nucleophiles by Boc-aminals
Kokkala, Paraskevi; et al, Organic Letters, 2021, 23(5), 1726-1730

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Reference
A Facile Preparation of Enecarbamates
Dieter, R. Karl; et al, Journal of Organic Chemistry, 1996, 61(12), 4180-4184

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C
Reference
Nucleophilic synthesis of enantiopure 2-(tributylstannyl)pyrrolidines and piperidines
Gawley, Robert E.; et al, Tetrahedron Letters, 2004, 45(8), 1759-1761

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
Reference
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Vitride Solvents: Dichloromethane ,  Toluene ;  2 h, -78 °C
1.5 Reagents: Methanol ;  -78 °C
1.6 Reagents: Potassium sodium tartrate Solvents: Water ;  > 1 h, rt
Reference
Bronsted Acid-Catalyzed Aza-Ferrier Reaction of N,O-Allenyl Acetals: Synthesis of β-Amino-α-methylene Aldehydes
Tayama, Eiji ; et al, Journal of Organic Chemistry, 2020, 85(14), 9405-9414

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Laccase Solvents: tert-Butyl methyl ether ,  Water ;  18 h, 30 °C
Reference
Laccase/2,2,6,6-tetramethylpiperidinoxyl radical (TEMPO): An efficient catalytic system for selective oxidations of primary hydroxy and amino groups in aqueous and biphasic media
Diaz-Rodriguez, Alba; et al, Advanced Synthesis & Catalysis, 2014, 356(10), 2321-2329

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Vitride Solvents: Dichloromethane ,  Toluene ;  2 h, -78 °C
1.5 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  -78 °C; -78 °C → rt; 1 h, rt
Reference
1,4-Elimination/Bronsted acid catalyzed aza-Ferrier reaction sequence as an entry to β-amino-β,γ-unsaturated aldehydes
Tayama, Eiji; et al, Tetrahedron, 2013, 69(13), 2745-2752

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: D-Proline Solvents: Dimethyl sulfoxide ;  20 min, rt
Reference
Total Synthesis of (±)- and (-)-Actinophyllic Acid
Martin, Connor L.; et al, Journal of the American Chemical Society, 2010, 132(13), 4894-4906

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  3 h, 20 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
Reference
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Ammonium chloride
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, -78 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate
Reference
In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite
Sun, Jian-Ting; et al, Organic & Biomolecular Chemistry, 2022, 20(33), 6571-6581

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Oxygen Catalysts: Tempo ,  Laccase Solvents: tert-Butyl methyl ether ,  Water ;  18 h, 30 °C
Reference
Laccase/2,2,6,6-tetramethylpiperidinoxyl radical (TEMPO): An efficient catalytic system for selective oxidations of primary hydroxy and amino groups in aqueous and biphasic media
Diaz-Rodriguez, Alba; et al, Advanced Synthesis & Catalysis, 2014, 356(10), 2321-2329

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  3 h, rt
Reference
Backbone-Modified C2-Symmetrical Chiral Bisphosphine TMS-QuinoxP*: Asymmetric Borylation of Racemic Allyl Electrophiles
Iwamoto, Hiroaki ; et al, Journal of the American Chemical Society, 2021, 143(17), 6413-6422

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
Reference
One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (±)-Nicotine and Analogs
Peixoto, Sabrina; et al, Organic Letters, 2010, 12(21), 4760-4763

tert-butyl 2-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl 2-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl 2-hydroxypiperidine-1-carboxylate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:86953-81-3)tert-butyl 2-hydroxypiperidine-1-carboxylate
A943039
Purity:99%/99%
はかる:1g/5g
Price ($):223.0/791.0